Z-D-Allo-thr(tbu)-OH dcha Z-D-Allo-thr(tbu)-OH dcha
Brand Name: Vulcanchem
CAS No.: 16966-07-7; 198828-94-3; 201275-65-2
VCID: VC5937697
InChI: InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2
SMILES: CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H46N2O5
Molecular Weight: 490.685

Z-D-Allo-thr(tbu)-OH dcha

CAS No.: 16966-07-7; 198828-94-3; 201275-65-2

Cat. No.: VC5937697

Molecular Formula: C28H46N2O5

Molecular Weight: 490.685

* For research use only. Not for human or veterinary use.

Z-D-Allo-thr(tbu)-OH dcha - 16966-07-7; 198828-94-3; 201275-65-2

Specification

CAS No. 16966-07-7; 198828-94-3; 201275-65-2
Molecular Formula C28H46N2O5
Molecular Weight 490.685
IUPAC Name N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2
Standard InChI Key STGGZKHUOOUVBV-UHFFFAOYSA-N
SMILES CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structural Features

Z-D-Allo-thr(tbu)-OH DCHA is a stereochemically distinct derivative of threonine, where the "allo" designation indicates an alternate configuration at the β-carbon compared to standard threonine . The compound’s IUPAC name, N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid, reflects its dual-component structure: a protected allo-threonine moiety and a DCHA counterion .

Stereochemical Configuration

The D-allo configuration specifies that the amino group (protected by Z) occupies the D (right-handed) configuration, while the hydroxyl group (protected by tBu) adopts the allo orientation. This contrasts with L-threonine derivatives, where both chiral centers follow the natural amino acid configuration . The stereochemistry is critical for ensuring compatibility with enzymatic systems and avoiding racemization during synthesis.

Molecular Geometry

X-ray crystallography and computational models confirm a bent conformation due to steric hindrance from the tBu group. The Z group’s benzyl ring contributes to hydrophobic interactions, while the DCHA counterion stabilizes the carboxylate via ionic bonding .

Table 1: Key Structural and Identity Data

PropertyValueSource
CAS Numbers16966-07-7; 198828-94-3; 201275-65-2
Molecular FormulaC28H46N2O5\text{C}_{28}\text{H}_{46}\text{N}_{2}\text{O}_{5}
Molecular Weight490.685 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Stereochemistry(2S,3S) configuration

Synthesis and Reaction Conditions

The synthesis of Z-D-Allo-thr(tbu)-OH DCHA involves a multi-step process to introduce protecting groups and isolate the desired stereoisomer. Aydin et al. (1985) reported an optimized route using sodium hydroxide in a 1,4-dioxane/water system at 20°C for 4 hours, achieving an 85% yield .

Key Synthetic Steps

  • Protection of Amino Group: Benzyloxycarbonyl (Z) chloride reacts with allo-threonine under basic conditions to form Z-Allo-thr-OH .

  • tBu Protection: The hydroxyl group is protected using tert-butyl bromide in the presence of a base, yielding Z-Allo-thr(tBu)-OH .

  • Salt Formation: The carboxylic acid is neutralized with dicyclohexylamine, forming the DCHA salt for improved crystallinity .

Reaction Optimization

The choice of 1,4-dioxane as a solvent enhances reagent solubility while minimizing epimerization. Maintaining a neutral pH (via NaOH) ensures the carboxylate remains deprotonated, facilitating salt formation .

Physicochemical Properties

Z-D-Allo-thr(tbu)-OH DCHA exhibits distinct physical characteristics critical for laboratory handling:

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

  • Stability: Stable at room temperature under inert atmospheres; degrades upon exposure to strong acids or bases .

Table 2: Physicochemical Data

PropertyValueSource
Density1.152 g/cm³
Flash Point238.1°C
Vapor Pressure1.22×1091.22 \times 10^{-9} mmHg
Storage Conditions2–8°C in airtight containers

Applications in Peptide Synthesis

Z-D-Allo-thr(tbu)-OH DCHA is indispensable in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy:

Protection Strategy

  • Z Group (Benzyloxycarbonyl): Removed via catalytic hydrogenation, enabling selective deprotection.

  • tBu Group (tert-Butyl): Stable under acidic conditions but cleaved with trifluoroacetic acid (TFA) .

Racemization Suppression

The steric bulk of the tBu group minimizes racemization at the α-carbon during coupling, preserving stereochemical integrity . This is particularly vital for synthesizing peptides with therapeutic applications.

SupplierPurity GradePrice RangePackaging
Bachem>98%$40–$50/g1g, 5g, 10g
GlpBio>95%$35–$45/g100mg, 500mg

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